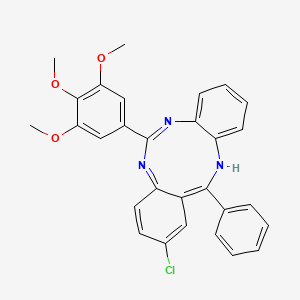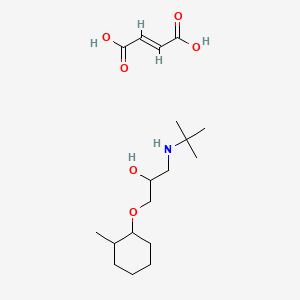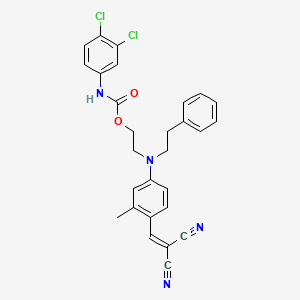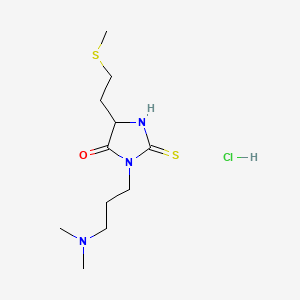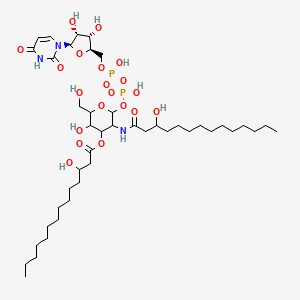
2P8Dbq9WL3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN, identified by the Unique Ingredient Identifier (UNII) 2P8DBQ9WL3, is a morphinan derivative. Morphinans are a class of compounds known for their significant pharmacological properties, particularly in pain management and anesthesia .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases to facilitate the formation of the morphinan ring and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during production .
化学反应分析
Types of Reactions
3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学研究应用
3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex morphinan derivatives.
Biology: Studied for its interactions with various biological receptors.
Medicine: Investigated for its potential analgesic and anesthetic properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products .
作用机制
The mechanism of action of 3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN involves its interaction with opioid receptors in the central nervous system. By binding to these receptors, it can modulate pain perception and induce analgesia. The molecular targets include the mu, delta, and kappa opioid receptors, which are part of the G-protein coupled receptor family .
相似化合物的比较
Similar Compounds
Morphine: A well-known opioid analgesic with a similar core structure.
Codeine: Another opioid analgesic with a similar mechanism of action.
Oxycodone: A semi-synthetic opioid with similar pharmacological effects.
Uniqueness
3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN is unique due to its specific functional groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to other morphinan derivatives .
属性
CAS 编号 |
1058185-02-6 |
|---|---|
分子式 |
C21H29NO4 |
分子量 |
359.5 g/mol |
IUPAC 名称 |
[(1S,9S,10S)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C21H29NO4/c1-14(2)26-20(23)25-13-24-16-7-6-15-11-19-17-5-3-4-8-21(17,9-10-22-19)18(15)12-16/h6-7,12,14,17,19,22H,3-5,8-11,13H2,1-2H3/t17-,19+,21+/m1/s1 |
InChI 键 |
XUUSKRFBAUMDGN-LMNJBCLMSA-N |
手性 SMILES |
CC(C)OC(=O)OCOC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3)C=C1 |
规范 SMILES |
CC(C)OC(=O)OCOC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


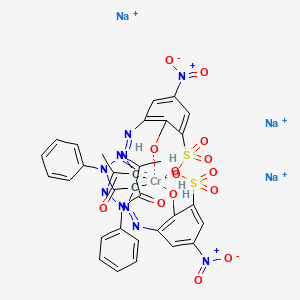
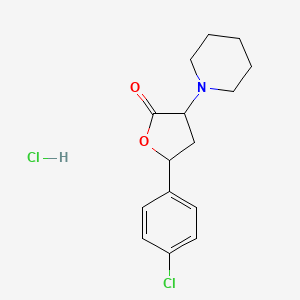
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12778742.png)
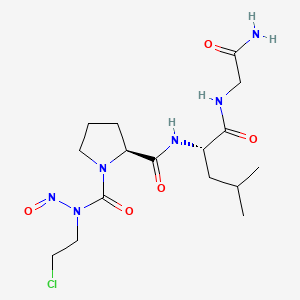
![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12778760.png)
